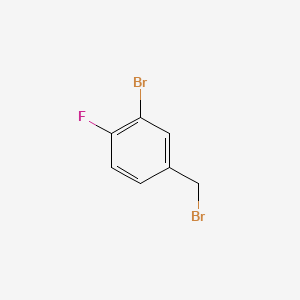

3-ブロモ-4-フルオロベンジルブロミド

概要

説明

3-Bromo-4-fluorobenzyl bromide is a halogenated aromatic compound that serves as a key intermediate in various chemical syntheses. It contains both bromine and fluorine atoms attached to a benzyl bromide moiety, which makes it a versatile reagent in organic chemistry for transformations such as halogenation, cross-coupling, and as a protecting group for alcohols.

Synthesis Analysis

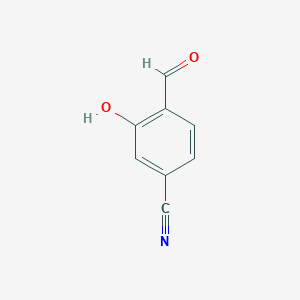

The synthesis of halogenated benzyl bromides, including compounds similar to 3-bromo-4-fluorobenzyl bromide, can be achieved through various methods. For instance, the synthesis of o- and p-fluorobenzyl bromides has been described, which involves a multi-step process starting from nitrobenzaldehyde and exhibits good yield . Additionally, the synthesis of 2-bromo-3-fluorobenzonitrile through bromodeboronation of aryl boronic acids indicates the potential for synthesizing related compounds using similar strategies .

Molecular Structure Analysis

The molecular structure of halogenated benzyl compounds has been extensively studied using techniques such as X-ray crystallography and computational methods. For example, the crystal structure of 1-(4-bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane has been determined, providing insights into the geometric parameters of bromobenzyl derivatives . Similarly, computational studies have been conducted on related compounds to compare their molecular structures using various theoretical methods .

Chemical Reactions Analysis

3-Bromo-4-fluorobenzyl bromide can participate in a variety of chemical reactions. The presence of the bromine atom makes it a suitable candidate for palladium-promoted cross-coupling reactions with organostannanes, as demonstrated by the synthesis of [4-F-18]-1-Bromo-4-fluorobenzene . Furthermore, the fluorine atom can provide stability under oxidizing conditions, making it compatible with certain deprotection strategies, such as the removal of p-methoxybenzyl ethers .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzyl bromides are influenced by the presence of halogen atoms. Spectroscopic techniques like FT-IR and FT-Raman have been used to investigate the vibrational frequencies of 1-bromo-3-fluorobenzene, which can provide information about the physical properties of similar compounds . Additionally, the electronic properties, including absorption wavelengths, excitation energy, dipole moment, and frontier molecular orbital energies, have been studied using time-dependent DFT, which is relevant for understanding the reactivity and stability of 3-bromo-4-fluorobenzyl bromide .

科学的研究の応用

医薬品中間体

3-ブロモ-4-フルオロベンジルブロミド: は主に医薬品合成の中間体として使用されます 。その反応性の高い臭素原子は、医薬品化学における複雑な分子の構築において貴重な前駆体となります。例えば、薬物開発の標的となる酵素や受容体の潜在的な阻害剤を合成するために使用できます。

Safety and Hazards

3-Bromo-4-fluorobenzyl bromide is considered hazardous. It has been assigned the signal word “Danger” and is associated with hazard statements H290, H314, and H318 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, and using personal protective equipment .

作用機序

Target of Action

3-Bromo-4-fluorobenzyl bromide is a chemical compound used primarily as a reagent in the synthesis of various biologically active compounds

Mode of Action

The compound is often used in the Suzuki–Miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction. In this process, 3-Bromo-4-fluorobenzyl bromide can act as an electrophile, reacting with organoboron compounds in the presence of a palladium catalyst to form new carbon-carbon bonds .

Pharmacokinetics

Like other benzyl bromides, it is likely to be poorly absorbed and rapidly metabolized .

Result of Action

The result of the action of 3-Bromo-4-fluorobenzyl bromide is the formation of new compounds through the Suzuki–Miyaura cross-coupling reaction . The properties and effects of these compounds can vary widely depending on their structure.

Action Environment

The efficacy and stability of 3-Bromo-4-fluorobenzyl bromide can be influenced by various environmental factors. For instance, it should be stored under inert gas and away from moisture to prevent decomposition . The reactions involving this compound are typically carried out under controlled laboratory conditions to ensure optimal results .

特性

IUPAC Name |

2-bromo-4-(bromomethyl)-1-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2F/c8-4-5-1-2-7(10)6(9)3-5/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRWSODQPUJMFRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CBr)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

78239-71-1 | |

| Record name | 3-Bromo-4-fluorobenzyl Bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Bromo-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1338031.png)

![4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde](/img/structure/B1338057.png)